Zopiclone-d4
Zopiclone-d4
Zopiclone-d4 (CRM) is a certified reference material intended for use as an internal standard for the quantification of zopiclone by GC- or LC-MS. Zopiclone is structurally categorized as a sedative. This product is intended for research and forensic applications.
Zopiclone-d4 is intended for use as an internal standard for the quantification of zopiclone by GC- or LC-MS. Zopiclone is an analytical reference material categorized as a sedative. Zopiclone-d4 is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications.
Zopiclone-d4 is intended for use as an internal standard for the quantification of zopiclone by GC- or LC-MS. Zopiclone is an analytical reference material categorized as a sedative. Zopiclone-d4 is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1435933-78-0
VCID:
VC0161750
InChI:
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2
SMILES:
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Molecular Formula:
C17H17ClN6O3
Molecular Weight:
392.8 g/mol
Zopiclone-d4
CAS No.: 1435933-78-0
Cat. No.: VC0161750
Molecular Formula: C17H17ClN6O3
Molecular Weight: 392.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Zopiclone-d4 (CRM) is a certified reference material intended for use as an internal standard for the quantification of zopiclone by GC- or LC-MS. Zopiclone is structurally categorized as a sedative. This product is intended for research and forensic applications. Zopiclone-d4 is intended for use as an internal standard for the quantification of zopiclone by GC- or LC-MS. Zopiclone is an analytical reference material categorized as a sedative. Zopiclone-d4 is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 1435933-78-0 |
| Molecular Formula | C17H17ClN6O3 |
| Molecular Weight | 392.8 g/mol |
| IUPAC Name | [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2 |
| Standard InChI Key | GBBSUAFBMRNDJC-LZMSFWOYSA-N |
| Isomeric SMILES | [2H]C1(CN(CC(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])C)[2H] |
| SMILES | CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |
| Canonical SMILES | CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |
| Appearance | A 1 mg/ml solution in acetonitrile |
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